Cas no 955716-11-7 (ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate)

Ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate is a thiazole-based ester derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features an acetylthioacetamido substituent at the 2-position of the thiazole ring, enhancing reactivity for further functionalization. The ethyl ester group at the 4-position offers versatility in hydrolysis or transesterification reactions. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly those targeting thiol-dependent enzymatic processes. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The product is typically characterized by high purity and stability under standard storage conditions.
ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate structure
955716-11-7 structure
Product Name:ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate
CAS No:955716-11-7
MF:C10H12N2O4S2
MW:288.343279838562
CID:6515308
Update Time:2025-11-05

ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate
    • ethyl 2-[(2-acetylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C10H12N2O4S2/c1-3-16-9(15)7-4-18-10(11-7)12-8(14)5-17-6(2)13/h4H,3,5H2,1-2H3,(H,11,12,14)
    • InChI Key: LVXOMBZERGSMCY-UHFFFAOYSA-N
    • SMILES: S1C=C(C(OCC)=O)N=C1NC(CSC(C)=O)=O

ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate Pricemore >>

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Additional information on ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate

Comprehensive Analysis of Ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate (CAS No. 955716-11-7)

The compound ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate (CAS No. 955716-11-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a thiazole ring and acetylthio functional group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic compounds with enhanced therapeutic properties.

In recent years, the search for sulfur-containing compounds has surged due to their diverse biological activities. The ethyl ester moiety in this molecule further enhances its solubility and bioavailability, making it a promising candidate for medicinal chemistry applications. Studies have explored its role as a precursor in the development of antimicrobial agents and enzyme inhibitors, aligning with the growing focus on combating antibiotic resistance and metabolic disorders.

The synthesis of ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate involves multi-step organic reactions, including acylation and esterification. Its CAS No. 955716-11-7 serves as a critical identifier for researchers sourcing high-purity samples. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm its structural integrity, ensuring compliance with stringent quality standards in industrial and academic settings.

From an industrial perspective, this compound aligns with the trend toward green chemistry and sustainable synthesis. Manufacturers are optimizing protocols to minimize waste and energy consumption, addressing the global push for eco-friendly chemical production. Its stability under controlled conditions also makes it suitable for large-scale applications, though proper storage guidelines must be followed to maintain its efficacy.

Frequently asked questions about ethyl 2-2-(acetylsulfanyl)acetamido-1,3-thiazole-4-carboxylate include its solubility profile, reactivity with nucleophiles, and compatibility with common reagents. These queries reflect the compound's versatility in synthetic workflows. Additionally, its potential as a bioisostere for carboxyl groups in drug design has sparked discussions in online forums and research publications, highlighting its relevance in modern pharmacophore development.

In conclusion, CAS No. 955716-11-7 represents a compelling case study in the intersection of organic synthesis and applied sciences. Its structural features and functional adaptability position it as a key player in advancing molecular innovation, particularly in sectors prioritizing precision and sustainability. As research continues, this compound is poised to contribute to breakthroughs in therapeutic development and material science.

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